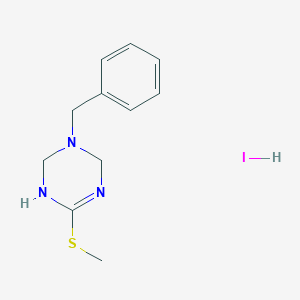

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide (TTH) is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a synthetic organic compound that has been studied for its potential applications in the pharmaceutical and biotechnology industries. TTH has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities. Additionally, TTH has been used for its potential as a contrast agent for imaging and diagnostics, as well as for its potential applications in drug delivery and gene therapy.

Scientific Research Applications

Amine Exchange Reactions

Research indicates that derivatives of the compound can undergo amine exchange reactions with amino acids in aqueous solution, leading to the formation of products with potential utility in chemical synthesis and material science. For instance, the reaction with glycine and β-alanine produces ion associates detectable in DMSO-d6 solutions, highlighting a method for modifying triazine compounds to create new chemical entities (Sun Min’yan’ et al., 2010).

Synthesis of Heterocycles

Triazine derivatives have been synthesized through the reactions of aroylpyruvic acids, showcasing the versatility of triazine compounds in generating diverse heterocyclic structures, which could be explored for various pharmacological or material applications. X-ray diffraction analysis further supports the structural elucidation of these compounds (Z. G. Aliev et al., 1998).

Building Blocks for Novel Derivatives

The compound has served as a precursor for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating its role as a versatile building block in organic synthesis. This process involves controlled reactions that extend the utility of triazine derivatives into new chemical domains (H. Vahedi et al., 2010).

Antimicrobial Agents

Some synthesized triazine derivatives have been evaluated for their in vitro antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative strains. This research underlines the potential of triazine compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections (G. Malik et al., 2017).

Material Science Applications

The synthesis and characterization of dendrimeric melamine cored complexes capped with triazine derivatives have been studied, showing magnetic behaviors that suggest applications in material science, particularly in magnetic materials and nanotechnology (S. Uysal et al., 2010).

properties

IUPAC Name |

3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHGJMBPQDZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCN(CN1)CC2=CC=CC=C2.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384524 |

Source

|

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1174907-03-9 |

Source

|

| Record name | AC1MD7DR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)